molecular formula C12H13ClN4 B180683 2-Chloro-3-piperazin-1-YL-quinoxaline CAS No. 164670-46-6

2-Chloro-3-piperazin-1-YL-quinoxaline

Cat. No.: B180683
CAS No.: 164670-46-6
M. Wt: 248.71 g/mol
InChI Key: MRDAZRADHJDBEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-piperazin-1-YL-quinoxaline is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse pharmacological properties, including antifungal, antibacterial, antiviral, and antimicrobial activities . The structure of this compound consists of a quinoxaline core with a chlorine atom at the 2-position and a piperazine ring at the 3-position.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-piperazin-1-YL-quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

2-Chloro-3-piperazin-1-YL-quinoxaline can be compared with other similar compounds, such as:

These compounds share similar core structures but differ in their substituents, leading to variations in their pharmacological properties and applications.

Properties

IUPAC Name

2-chloro-3-piperazin-1-ylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4/c13-11-12(17-7-5-14-6-8-17)16-10-4-2-1-3-9(10)15-11/h1-4,14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDAZRADHJDBEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3N=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397242
Record name 2-CHLORO-3-PIPERAZIN-1-YL-QUINOXALINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164670-46-6
Record name 2-CHLORO-3-PIPERAZIN-1-YL-QUINOXALINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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